

4-Cyano-3-fluorophenyl 4-propylbenzoate

chemical structure and properties

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Compound of Interest

Compound Name: 4-Cyano-3-fluorophenyl 4-propylbenzoate

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An In-Depth Technical Guide to **4-Cyano-3-fluorophenyl 4-propylbenzoate**

Abstract

This technical guide provides a comprehensive overview of **4-Cyano-3-fluorophenyl 4-propylbenzoate**, a specialized organic molecule of significant interest in materials science and synthetic chemistry. Characterized by its unique molecular architecture, which includes a fluorinated cyanophenyl head group and a propylbenzoate tail, this compound is a critical component in the formulation of advanced liquid crystal mixtures. Its distinct combination of a rigid core, flexible tail, and strong dipole moment imparts desirable properties for high-performance displays. Furthermore, it serves as a versatile building block for the synthesis of complex pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, its core applications with an emphasis on structure-property relationships, and essential safety and handling information for laboratory and industrial settings.

Molecular Identity and Structure

Chemical Structure

4-Cyano-3-fluorophenyl 4-propylbenzoate is an aromatic ester. The molecule consists of a 4-propylbenzoic acid moiety esterified with a 4-cyano-3-fluorophenol. This arrangement results

in a rod-like (calamitic) molecular geometry, which is a fundamental prerequisite for the formation of liquid crystalline phases.

SMILES:CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2F)C#N[1]

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, crucial for unambiguous sourcing and regulatory compliance.

Identifier	Value
IUPAC Name	(4-cyano-3-fluorophenyl) 4-propylbenzoate[2]
Synonyms	4-Propylbenzoic Acid 4-Cyano-3-fluorophenyl Ester[3]
CAS Number	86776-51-4[2][3][4]
Molecular Formula	C ₁₇ H ₁₄ FNO ₂ [1][2][3]
Molecular Weight	283.30 g/mol [2][3][4]
EC Number	617-917-2[2]
MDL Number	MFCD06797522[3][4]

Structural Rationale and Significance

The utility of this molecule is derived directly from the specific roles of its constituent functional groups. Understanding this relationship is key to its application.

- **Benzoate Core:** The two phenyl rings connected by the ester linkage form a rigid, planar core. This rigidity is essential for the molecular anisotropy that drives the formation of ordered, yet fluid, liquid crystal phases.
- **Terminal Cyano Group (-C≡N):** This group possesses a large dipole moment. In a bulk material, these dipoles create strong intermolecular interactions that promote the parallel alignment required for the nematic phase and allow for rapid switching in the presence of an external electric field—the fundamental principle of LCD operation.[5]

- Lateral Fluoro Group (-F): The substitution of a fluorine atom ortho to the cyano group is a critical design choice. It modifies the molecule's electronic properties, influencing key liquid crystal parameters such as dielectric anisotropy, viscosity, and clearing point. This fine-tuning is essential for formulating mixtures that meet the specific performance targets of a display device.
- Alkyl Tail (-CH₂CH₂CH₃): The flexible 4-propyl tail disrupts perfect crystalline packing. This disruption lowers the melting point and helps to establish a broad, stable liquid crystalline temperature range (mesophase), which is crucial for devices operating under varying ambient conditions.^[5]

Physicochemical and Spectroscopic Properties

Physical Properties

The macroscopic properties of the compound are consistent with its intended use as a component in stable chemical formulations.

Property	Value	Source(s)
Appearance	White to almost white powder or crystalline solid	[3]
Melting Point	69.0 to 73.0 °C	[3]
Purity	≥98.0% (by Gas Chromatography)	[3][4]
Storage	Recommended to be stored at room temperature	[3]

Spectroscopic Profile

Structural elucidation and quality control rely on standard spectroscopic techniques. While raw spectra are lot-specific, the expected profile is as follows:

- ¹H NMR: The proton NMR spectrum will show distinct regions. Aromatic protons will appear in the downfield region (approx. 7.0-8.2 ppm). The aliphatic protons of the propyl group will appear upfield, with the α -methylene protons deshielded by the adjacent phenyl ring, the β -

methylene protons further upfield, and the terminal methyl group appearing as a characteristic triplet.

- ^{13}C NMR: The carbon spectrum will resolve all 17 unique carbon atoms.[2] Key resonances include the nitrile carbon (~115-120 ppm), the carbonyl carbon of the ester (~165 ppm), and multiple aromatic carbons, with their chemical shifts influenced by the fluorine and cyano substituents.[6]
- FTIR: The infrared spectrum provides functional group confirmation. A strong, sharp absorption band characteristic of the $\text{C}\equiv\text{N}$ stretch is expected around $2220\text{-}2240\text{ cm}^{-1}$. A strong $\text{C}=\text{O}$ stretch for the ester will be present around $1735\text{-}1750\text{ cm}^{-1}$. $\text{C}-\text{F}$ and $\text{C}-\text{O}$ stretches will also be identifiable in the fingerprint region.
- Mass Spectrometry: GC-MS analysis will show a molecular ion peak (M^+) corresponding to the molecular weight of 283.3 m/z, confirming the compound's identity.[2]

Synthesis and Purification

Retrosynthetic Analysis

The most direct and industrially viable synthesis route involves the formation of the central ester bond. This is achieved through the coupling of two key precursors: 4-propylbenzoic acid and 4-cyano-3-fluorophenol. This disconnection is logical as both precursors are commercially available or can be synthesized through well-established methods.

Proposed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent, a method known for its efficiency and mild reaction conditions.

Reagents and Materials:

- 4-Propylbenzoic acid (1.0 eq)
- 4-Cyano-3-fluorophenol (1.0 eq)
- Dicyclohexylcarbodiimide (DCC, 1.1 eq)

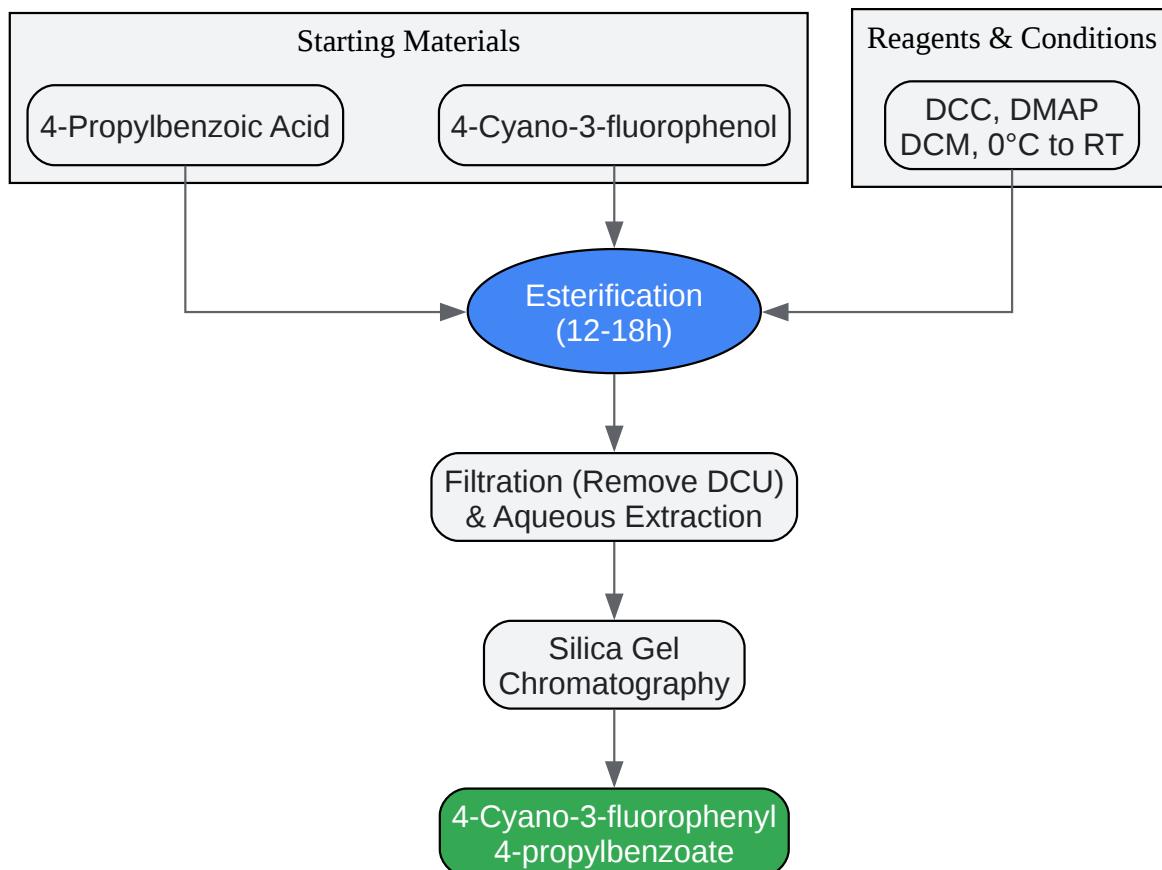
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-propylbenzoic acid (1.0 eq), 4-cyano-3-fluorophenol (1.0 eq), and DMAP (0.1 eq).
- Dissolution: Dissolve the solids in anhydrous dichloromethane (approx. 10 mL per gram of benzoic acid).
- Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
 - Causality Note: Adding the DCC solution slowly at 0 °C is crucial to control the exothermic reaction and minimize the formation of N-acylurea side products. DMAP acts as a catalyst to accelerate the esterification.
- Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
- Workup - Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

- Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any unreacted DMAP), saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient. This step is self-validating; fractions are collected and analyzed by TLC to isolate the pure product.
- Final Product: Combine the pure fractions and remove the solvent in vacuo to yield **4-cyano-3-fluorophenyl 4-propylbenzoate** as a white solid. Confirm identity and purity using the spectroscopic methods outlined in Section 2.2.

Synthesis Workflow Diagram



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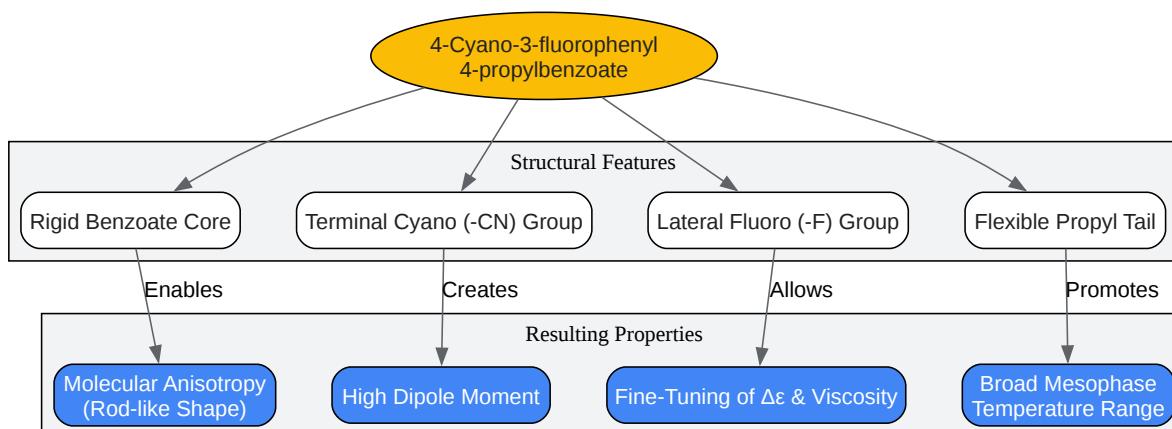
Caption: Esterification workflow for the synthesis of the target compound.

Core Applications and Structure-Property Relationships

Application in Liquid Crystal Displays (LCDs)

The primary application for this compound is as a high-performance component in nematic liquid crystal mixtures.^{[7][8]} It is rarely used alone but is instead a critical part of complex formulations designed to achieve specific operational parameters.^[5] Its molecular structure directly translates into key performance metrics.

- High Dielectric Anisotropy ($\Delta\epsilon$): The strong dipole of the cyano group, combined with the effects of the fluorine atom, leads to a high positive dielectric anisotropy. This is a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular axis. A high $\Delta\epsilon$ allows for a low threshold voltage (V_{th}), enabling low-power operation of the display.
- Wide Nematic Range: The balance between the rigid core and the flexible propyl tail helps to create a material that maintains its nematic liquid crystal state over a broad temperature range, ensuring reliable device performance from cold to hot environments.[5]
- Chemical and Photochemical Stability: The aromatic ester structure is robust, providing the long-term stability required for modern displays that must operate for thousands of hours without degradation.



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Caption: Relationship between molecular structure and liquid crystal properties.

Intermediate in Advanced Synthesis

Beyond materials science, **4-Cyano-3-fluorophenyl 4-propylbenzoate** is a valuable building block in organic synthesis.^[3] Its defined structure with multiple functional groups allows it to be incorporated into larger, more complex molecules. It is utilized in research and development for:

- Pharmaceuticals: As a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.^[3]
- Agrochemicals: The compound is used in the creation of advanced pesticides and herbicides, contributing to more effective crop protection solutions.^[3]
- Specialty Polymers: It can be incorporated into polymer backbones or used as an additive to formulate advanced materials with enhanced durability and resistance.^[3]

Safety, Handling, and Storage

Hazard Identification

The compound is classified as hazardous. Adherence to safety protocols is mandatory.

GHS Pictogram(s)	Hazard Statement(s)
  	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. ^[2] H315: Causes skin irritation. ^[2] H319: Causes serious eye irritation. ^[2]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.
- Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.

- In Case of Exposure:
 - Skin: Take off contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice.
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
 - Ingestion/Inhalation: Call a POISON CENTER or doctor if you feel unwell.

Storage and Stability

- Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[\[3\]](#)
- Stability: The compound is stable under recommended storage conditions.

Conclusion

4-Cyano-3-fluorophenyl 4-propylbenzoate is a highly engineered molecule whose value lies in the precise arrangement of its functional groups. Its primary role as a component in liquid crystal mixtures is well-established, where its structure directly contributes to the low-power, high-stability performance of modern displays. Concurrently, its utility as a versatile intermediate in the pharmaceutical and agrochemical industries underscores its broader importance in advanced chemical synthesis. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in both research and industrial applications.

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